Lipophilicity (XLogP3) Enhancement for Membrane Permeability Optimization Relative to Non-Halogenated and Core Analogs
The target compound exhibits a computed XLogP3 of 2.5, representing a +0.6 logP unit increase compared to the non-halogenated benzyl analog (XLogP3 1.9) and a +2.3 logP unit increase relative to the unsubstituted core 4-cyclopropyl-1H-1,2,3-triazole (XLogP3 0.2) [1][2]. This elevated lipophilicity is attributed to the 4-chlorobenzyl substituent and predicts enhanced passive membrane permeability in accordance with Lipinski's and related drug-likeness guidelines.
| Evidence Dimension | Lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | 2.5 |
| Comparator Or Baseline | 1-Benzyl-4-cyclopropyl-1H-1,2,3-triazole (XLogP3 1.9); 4-Cyclopropyl-1H-1,2,3-triazole (XLogP3 0.2) |
| Quantified Difference | +0.6 logP units vs benzyl analog; +2.3 logP units vs core analog |
| Conditions | Computed property; XLogP3 algorithm (PubChem release 2025.09.15 / vendor datasheet) |
Why This Matters
Higher lipophilicity correlates with improved passive membrane diffusion, a critical parameter for cellular permeability and bioavailability in cell-based assays and in vivo studies.
- [1] Kuujia Chemical Database. CAS 2309190-59-6: 1-(4-chlorophenyl)methyl-4-cyclopropyl-1H-1,2,3-triazole. Computed Properties (XLogP3 = 2.5). Accessed April 2026. View Source
- [2] PubChem. CID 102434615: 4-Cyclopropyl-1-(phenylmethyl)-1H-1,2,3-triazole. Computed Properties (XLogP3 = 1.9). Accessed April 2026. View Source
